![molecular formula C9H12F3NO3 B2829348 2-氮杂螺[3.4]辛酮;2,2,2-三氟乙酸 CAS No. 2551118-50-2](/img/structure/B2829348.png)

2-氮杂螺[3.4]辛酮;2,2,2-三氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

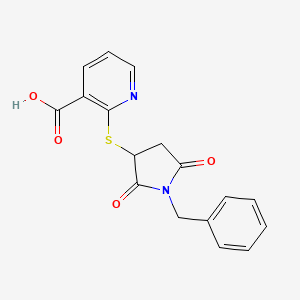

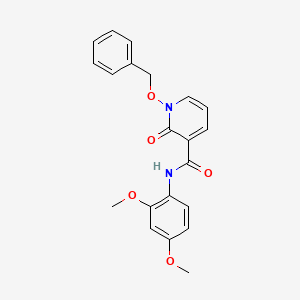

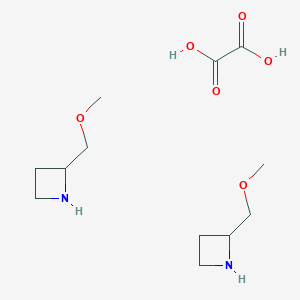

The synthesis of 2-Azaspiro[3.4]octan-5-one has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.4]octan-5-one is complex. It is a spiro compound, which means it contains a unique type of cyclic structure . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octan-5-one are complex and involve several steps . These include the annulation of the cyclopentane ring and the four-membered ring .科学研究应用

- By incorporating this compound as a linker, researchers can create bifunctional molecules that bridge target proteins with E3 ubiquitin ligases, leading to their degradation. This approach has promising applications in cancer therapy and other diseases where targeted protein degradation is desirable .

- Researchers have explored the use of spiro forms in applications such as photochromic lenses, optical switches, and smart materials. The ability to switch between colorless and colored forms makes them valuable for responsive devices and coatings .

- These modules can serve as building blocks for designing novel drug candidates with diverse pharmacological properties. Researchers explore their potential in drug delivery, enzyme inhibition, and other therapeutic applications .

- Applications include ink formulations, security features (such as color-changing ink), and other areas where reversible color changes are desirable .

- These approaches utilize readily available starting materials and conventional chemical transformations. The compound’s synthesis merits and limitations are actively discussed in the scientific community .

PROTAC Development and Targeted Protein Degradation

Photochromic Materials

Multifunctional Modules in Drug Discovery

Spiro Lactones and Oxazines as Leuco Dyes

Synthetic Chemistry and Annulation Strategies

作用机制

Target of Action

The primary targets of the compound “2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid” are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .

Mode of Action

The exact mode of action of “2-Azaspiro[3The compound’s structure suggests that it may interact with its targets through a process known as annulation, involving the formation of a new ring in the molecular structure .

Biochemical Pathways

The biochemical pathways affected by “2-Azaspiro[3The compound’s potential to affect various pathways is a subject of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid” are currently under study. These properties will determine the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of “2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid” are subjects of ongoing research. As a research chemical, it is being studied for its potential effects on various biological systems .

Action Environment

The action, efficacy, and stability of “2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more .

属性

IUPAC Name |

2-azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.C2HF3O2/c9-6-2-1-3-7(6)4-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXRTJFPJAFGJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2(C1)CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)

![7-Fluoro-2-methyl-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2829275.png)

![N-cyclohexyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2829281.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2829285.png)

![2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2829286.png)